molecular formula C9H7F3N4 B1421030 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1240526-22-0

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

Cat. No. B1421030
M. Wt: 228.17 g/mol
InChI Key: MJKHUEPKVZUTOB-UHFFFAOYSA-N
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Description

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .


Synthesis Analysis

The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .


Chemical Reactions Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .


Physical And Chemical Properties Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is known to enhance the pharmacokinetic properties of pharmaceuticals . It can improve the metabolic stability and increase the lipophilicity of drug molecules, which is crucial for the development of new medications. This compound could serve as a building block in the synthesis of drugs targeting a range of diseases due to its structural versatility and the presence of the triazole ring, which is a common motif in many pharmaceuticals.

Agrochemical Synthesis

In agrochemistry, the compound’s derivatives could be used to create novel herbicides, insecticides, and fungicides . The triazole ring, in particular, is known for its use in agrochemicals due to its ability to interact with various biological targets, potentially leading to the development of more effective and safer agricultural chemicals.

Material Science

The unique properties of the trifluoromethyl group can be exploited in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing thermal stability . This makes it valuable for creating specialized coatings or additives in polymers and other advanced materials.

Spectroscopic Analysis

Compounds like 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be used as standards or reagents in spectroscopic methods such as NMR or mass spectrometry. Their distinct electronic structure can aid in the identification and quantification of various substances in complex mixtures .

Electronic Structure Analysis

The electronic structure of molecules containing trifluoromethyl groups is of significant interest in the field of chemistry. Researchers can study the electron distribution and molecular orbitals to understand the compound’s reactivity and interaction with other molecules. This analysis is crucial for designing molecules with desired properties for use in various chemical applications .

Drug Synthesis Intermediates

This compound can act as an intermediate in the synthesis of complex drug molecules. Its reactive sites allow for various chemical transformations, making it a valuable precursor in multi-step synthesis processes. The presence of both aniline and triazole functionalities offers multiple points of modification, which is essential in the drug discovery process .

Safety And Hazards

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[5-(trifluoromethyl)triazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKHUEPKVZUTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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